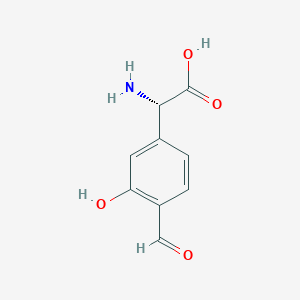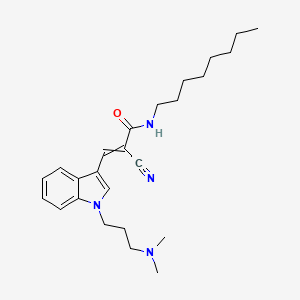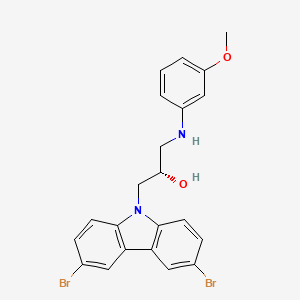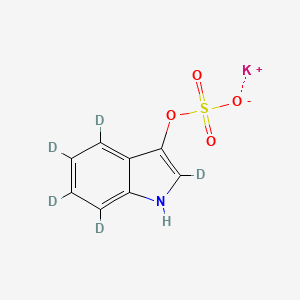![molecular formula C23H30ClNO3 B8150267 (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADL 08-0011 (hydrochloride) is an active metabolite of the μ-opioid receptor antagonist alvimopan. It is produced from alvimopan via amide hydrolysis by gut microbiota. ADL 08-0011 is a μ-opioid receptor antagonist with a high affinity for μ-opioid receptors, showing selectivity over κ- and δ-opioid receptors .
Preparation Methods
ADL 08-0011 (hydrochloride) is synthesized from alvimopan through amide hydrolysis by gut microbiota . The synthetic route involves the conversion of alvimopan to ADL 08-0011 via enzymatic processes in the gastrointestinal tract. The reaction conditions typically involve the presence of specific enzymes produced by gut microbiota, which facilitate the hydrolysis of the amide bond in alvimopan .
laboratory-scale synthesis can be achieved through controlled enzymatic reactions using isolated gut microbiota or purified enzymes .
Chemical Reactions Analysis
ADL 08-0011 (hydrochloride) primarily undergoes hydrolysis reactions due to its amide bond. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in the hydrolysis of alvimopan to ADL 08-0011 include specific enzymes produced by gut microbiota .
The major product formed from the hydrolysis of alvimopan is ADL 08-0011 (hydrochloride), which retains the pharmacological activity of the parent compound .
Scientific Research Applications
ADL 08-0011 (hydrochloride) has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a research tool to study the pharmacodynamics and pharmacokinetics of μ-opioid receptor antagonists. The compound is also utilized in studies investigating the role of gut microbiota in drug metabolism and the effects of opioid receptor antagonists on gastrointestinal motility .
In medicine, ADL 08-0011 (hydrochloride) is studied for its potential therapeutic applications in conditions involving opioid-induced bowel dysfunction. It is also used in preclinical models to evaluate the efficacy and safety of new opioid receptor antagonists .
Mechanism of Action
ADL 08-0011 (hydrochloride) exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing opioid-induced inhibition of gastrointestinal motility. The compound shows high selectivity for μ-opioid receptors over κ- and δ-opioid receptors, with binding affinities (Ki values) of 0.25 nM, 15.8 nM, and 31.6 nM, respectively .
The molecular targets of ADL 08-0011 (hydrochloride) include the μ-opioid receptors located in the enteric nervous system. The pathways involved in its mechanism of action are primarily related to the modulation of gastrointestinal motility and the reversal of opioid-induced bowel dysfunction .
Comparison with Similar Compounds
ADL 08-0011 (hydrochloride) is similar to other μ-opioid receptor antagonists such as methylnaltrexone and naloxone. it is unique in that it is an active metabolite of alvimopan and is produced via enzymatic hydrolysis by gut microbiota .
Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation. Unlike ADL 08-0011, methylnaltrexone is not produced via enzymatic hydrolysis and has a different chemical structure.
Naloxone: A μ-opioid receptor antagonist used to reverse opioid overdose. .
ADL 08-0011 (hydrochloride) stands out due to its high selectivity for μ-opioid receptors and its unique production method involving gut microbiota .
Properties
IUPAC Name |
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18;/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27);1H/t17-,19-,23+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZFXKSUXOYEJ-HWHKPKNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-ethyl 2-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150196.png)
![(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)
![(S)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150202.png)


![[(1R)-1-[(3S,6S,9S,12S,18R,21S)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B8150225.png)


![(2S,3S,4S,5R,6S)-6-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8150277.png)


![(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150313.png)
![(R)-ethyl 2-amino-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150319.png)
![(R)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150325.png)
